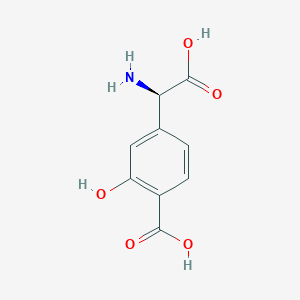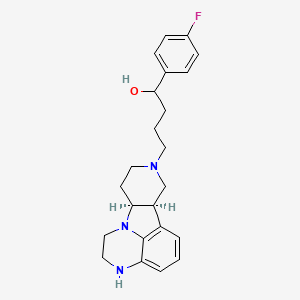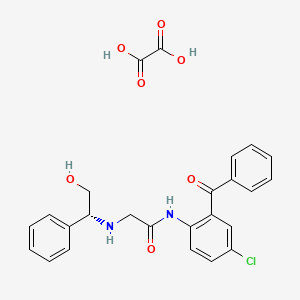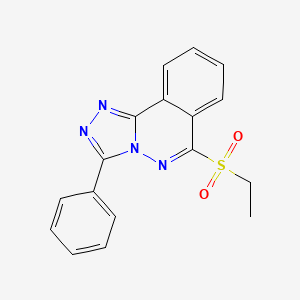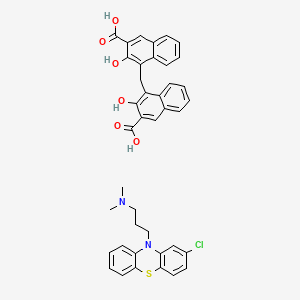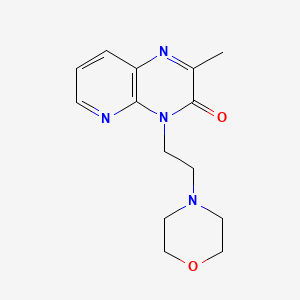
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridopyrazinone core, which is a fused ring system containing both pyridine and pyrazine rings, and a morpholinoethyl substituent at the 1-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the pyrazine ring can be achieved through a series of condensation reactions. The morpholinoethyl group is then introduced via nucleophilic substitution, and the final methylation step completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(3,4-b)pyrazin-2(1H)-one derivatives: Compounds with different substituents on the pyridopyrazinone core.
Morpholinoethyl-substituted heterocycles: Compounds with a morpholinoethyl group attached to various heterocyclic cores.
Methyl-substituted heterocycles: Compounds with a methyl group at different positions on heterocyclic rings.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- is unique due to its specific combination of a pyridopyrazinone core with morpholinoethyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
86004-87-7 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
2-methyl-4-(2-morpholin-4-ylethyl)pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C14H18N4O2/c1-11-14(19)18(6-5-17-7-9-20-10-8-17)13-12(16-11)3-2-4-15-13/h2-4H,5-10H2,1H3 |
Clé InChI |
ZFIGIXIZXLSDPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N=CC=C2)N(C1=O)CCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


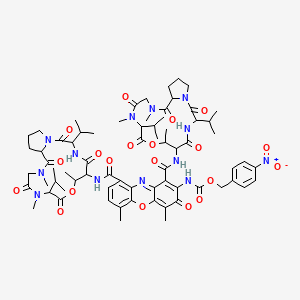
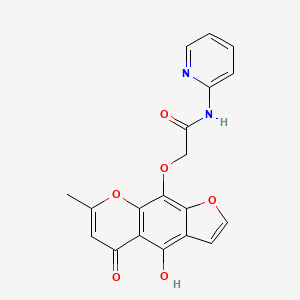
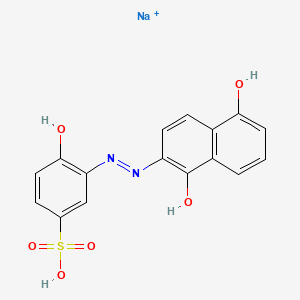

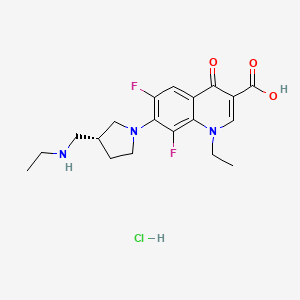

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
